molecular formula C18H18N4O3S B11993294 N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 303104-15-6

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11993294
CAS No.: 303104-15-6
M. Wt: 370.4 g/mol
InChI Key: UWTMKPVYBOAKQJ-YBFXNURJSA-N
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Description

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiophene ring, and a hydroxy-methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 5-methylthiophene-2-carbohydrazide under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for synthetic and mechanistic studies.

    Biology: Researchers investigate the compound’s potential biological activities, such as antimicrobial, antioxidant, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide include other pyrazole derivatives, thiophene-containing compounds, and hydroxy-methoxyphenyl compounds.

Uniqueness

What sets N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide apart is its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

303104-15-6

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O3S/c1-10-4-7-17(26-10)13-9-14(21-20-13)18(24)22-19-11(2)12-5-6-15(23)16(8-12)25-3/h4-9,23H,1-3H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

UWTMKPVYBOAKQJ-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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